molecular formula C7H6BrCl2NO2 B2616841 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride CAS No. 1820705-17-6

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride

Cat. No.: B2616841
CAS No.: 1820705-17-6
M. Wt: 286.93
InChI Key: UQGITFMPBWGOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride is an organic compound with the molecular formula C7H6BrCl2NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and chloro groups

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride . These factors can include pH, temperature, presence of other compounds, and specific characteristics of the biological environment where the compound is active.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-Amino-4-chlorobenzoic acid

      Reagents: N-Bromosuccinimide (NBS) in acetonitrile.

      Conditions: The reaction is carried out at room temperature for 1 hour.

  • Alternative Bromination Method

      Reagents: Bromine in methanol.

      Conditions: The reaction is conducted at -78°C for 2 hours.

Industrial Production Methods

Industrial production of 2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride typically involves large-scale bromination processes similar to the laboratory methods described above. The reaction conditions are optimized for higher yields and purity, and the product is often recrystallized to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reagents: Various nucleophiles can replace the halogen atoms (bromo and chloro) under appropriate conditions.

      Conditions: Typically, these reactions are carried out in polar solvents at elevated temperatures.

  • Oxidation and Reduction Reactions

      Oxidation: The amino group can be oxidized to a nitro group using strong oxidizing agents.

      Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Methanol and Bromine: Used for alternative bromination methods.

    Polar Solvents: Used in substitution reactions.

Major Products Formed

    Substituted Benzoic Acids: Depending on the nucleophile used in substitution reactions.

    Nitro Derivatives: Formed through oxidation of the amino group.

Scientific Research Applications

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride has several applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Employed in the synthesis of complex molecules and pharmaceuticals.
  • Biology

    • Investigated for its potential biological activities.
    • Used in the study of enzyme interactions and inhibition.
  • Medicine

    • Explored for its potential therapeutic properties.
    • Used in the development of new drugs and treatment methods.
  • Industry

    • Utilized in the production of specialty chemicals.
    • Employed in the manufacture of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-bromobenzoic acid

    • Similar structure but lacks the chloro group.
    • Used in similar applications but with different reactivity.
  • 3-Amino-2,5-dichlorobenzoic acid

    • Contains two chloro groups instead of one bromo and one chloro group.
    • Different chemical properties and applications.
  • 2-Amino-5-chlorobenzoic acid

Uniqueness

2-Amino-5-bromo-4-chlorobenzoic acid hydrochloride is unique due to the presence of both bromo and chloro substituents on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-amino-5-bromo-4-chlorobenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO2.ClH/c8-4-1-3(7(11)12)6(10)2-5(4)9;/h1-2H,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGITFMPBWGOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.